2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including an acetamido group, a methylthio group, a thiophene ring, and a triazolopyridazine ring . These groups and rings are common in many pharmaceutical compounds and could potentially contribute to various biological activities.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reactants present. The triazole ring, for instance, is known to participate in various reactions .
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and structurally analyzed using techniques such as Density Functional Theory calculations, X-ray diffraction, and spectroscopic methods (Sallam et al., 2021).
Chemical Synthesis Techniques
- Various chemical synthesis techniques have been employed for similar compounds, demonstrating the compound's role in advancing synthetic chemistry methods (Fathalla, 2015); (Fathalla et al., 2007).
Pharmaceutical and Biological Applications
- The compound's structure includes a [1,2,4]triazolo[4,3-b]pyridazine moiety, which has been explored in the context of pharmaceutical and biological applications, including antimicrobial and anticancer activities (Ilić et al., 2011); (Brzozowski, 1998).
Antitumor Activity
- The structural analogs of this compound have demonstrated antitumor activity in various studies, suggesting potential applications in cancer research (Fares et al., 2014).
Antiviral Properties
- Some derivatives of this compound have shown promising antiviral activity against hepatitis A virus, indicating its potential use in antiviral research (Shamroukh & Ali, 2008).
Synthesis of Complex Heterocycles
- This compound's synthesis contributes to the development of complex heterocyclic systems, enhancing our understanding of heterocyclic chemistry (Karpina et al., 2019).
Antimicrobial Evaluation
- The compound's derivatives have been evaluated for antimicrobial activities, offering insights into new antimicrobial agents (Gomha et al., 2018).
Cardiovascular Research
- Related compounds have been studied for their potential as cardiovascular agents, indicating the compound's relevance in cardiovascular research (Sato et al., 1980).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its biological activities, and how it’s handled. Without specific information on this compound, it’s difficult to provide a detailed safety profile.
Future Directions
Properties
IUPAC Name |
2-acetamido-4-methylsulfanyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S2/c1-11(24)19-13(7-9-26-2)17(25)18-10-16-21-20-15-6-5-12(22-23(15)16)14-4-3-8-27-14/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,25)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOMBKGTRGRNBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.